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Freguently Asked Questions: Centanafadine TEAEs

Question

Summary of Evidence from Clinical Trials

What is the most
common dosing regimen
for Centanafadine SR?

What are the nature and
severity of common
TEAEs?

Are there any serious
safety concerns or black
box warnings?

How does the TEAE
profile change with long-
term use?

In adult trials, the 400 mg Total Daily Dose (TDD), administered as 200
mg twice daily, was the most extensively studied and recommended
effective dose [1] [2]. In adolescents, a once-daily dose of 328.8 mg was
found to be efficacious [3].

TEAESs were typically mild to moderate in severity. The most frequently
reported events included decreased appetite, nausea, headache,
insomnia, and diarrhea [4] [2] [3].

Clinical trials reported low incidences of serious adverse events

(SAEs), and none were considered related to centanafadine in the long-
term study [2]. Unlike some stimulants, it carries no boxed warning for
abuse potential, and early studies suggest a lower abuse liability [4] [5].

A 52-week open-label study showed that the safety profile remained
consistent over time, with no new safety signals emerging. 61.4% of
participants reported at least one TEAE, leading to a discontinuation rate
of 12.3% due to TEAEs [2].
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Question Summary of Evidence from Clinical Trials

Is there a dose- Yes, a small increase in TEAE occurrence was observed with
dependent relationship increasing doses [1] [6]. This was also seen in the adolescent trial, where
for TEAEs? the higher dose (328.8 mg) had a higher TEAE rate (50.3%) compared to

the lower dose (31.4%) and placebo (23.8%) [3].

Troubleshooting & TEAE Management Protocols

Protocol 1: Management of Common TEAEs For frequently observed TEAEs like decreased appetite,
nausea, and headache, the following approaches are recommended based on clinical trial experiences [4] [2]

[3]:

e Dose Adjustment: A temporary dose reduction to 200 mg TDD can be considered to manage
tolerability issues. After symptoms resolve, re-titration to the target dose may be attempted [2].

¢ Symptomatic Management: Advise patients to take medication with food to mitigate nausea and
decreased appetite. For headache, standard over-the-counter analgesics can be used, provided there
are no contraindications.

¢ Monitoring: Actively monitor the duration and intensity of common TEAESs during the first few weeks
of treatment, as this is when they are most likely to occur.

Protocol 2: Addressing Less Common or Moderate TEAEs For events such as rash, insomnia, or diarrhea

[2] [3]:

¢ Clinical Assessment: For rash, a careful assessment is required to rule out other causes. If the rash
is mild and not suspected to be drug-related, symptomatic treatment and continued observation may
be sufficient.

e Behavioral Guidance: For insomnia, recommend taking the second daily dose no later than early
afternoon to minimize impact on sleep.

¢ Hydration and Diet: For diarrhea, ensure adequate hydration. The symptom is often transient.

Protocol 3: Handling of Serious Adverse Events (SAEs) While SAEs were rare in trials, a strict protocol

must be followed [7]:

¢ Immediate Action: Discontinue centanafadine immediately upon suspicion of a serious adverse
event.

¢ Reporting: All SAEs must be reported to the study sponsor and the relevant regulatory authorities
(e.g., via FDA MedWatch) within mandated timelines. The minimum dataset for reporting includes an

© 2026 Smolecule. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9426730/
https://pubmed.ncbi.nlm.nih.gov/35652746/
https://pubmed.ncbi.nlm.nih.gov/40619095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7292254/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12379780/
https://pubmed.ncbi.nlm.nih.gov/40619095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12379780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12379780/
https://pubmed.ncbi.nlm.nih.gov/40619095/
https://www.ncbi.nlm.nih.gov/books/NBK208615/
https://www.smolecule.com/products/s651680?utm_src=pdf-body
https://www.smolecule.com/products/s651680?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C U | e Specifications & Pricing

identifiable patient, an identifiable reporter, product exposure, and the event [7].
e Causality Assessment: Investigators must determine if there is a "reasonable possibility” the event
was causally related to centanafadine exposure, based on factors like temporal relationship and

biological plausibility [7].

Experimental & Regulatory Workflow

The following diagram outlines the key workflow for detecting, assessing, and reporting adverse events

during a clinical trial, as per regulatory guidelines [7].
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Centanafadine's Mechanism of Action

Understanding the drug's mechanism is fundamental to interpreting its efficacy and adverse event profile.

Centanafadine is a norepinephrine-dopamine-serotonin reuptake inhibitor (NDSRI) [4] [5]. The
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following diagram illustrates its primary mechanism at the synapse.
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This mechanism results in increased extracellular levels of norepinephrine, dopamine, and, to a lesser extent,
serotonin in the prefrontal cortex [4]. The potent inhibition of NET and DAT is primarily responsible for the
improvement in core ADHD symptoms, while the serotonergic activity is theorized to help with emotional

dysregulation and may mitigate some stimulant-like side effects [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7292254/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7292254/
https://mghpsychnews.org/centanafadine-a-novel-retreatment-of-adhd-in-adolescents/
https://pubmed.ncbi.nlm.nih.gov/35652746/
https://pubmed.ncbi.nlm.nih.gov/35652746/
https://pubmed.ncbi.nlm.nih.gov/35652746/
https://www.ncbi.nlm.nih.gov/books/NBK208615/
https://www.smolecule.com/products/b651680#centanafadine-treatment-emergent-adverse-events-management
https://www.smolecule.com/products/b651680#centanafadine-treatment-emergent-adverse-events-management
https://www.smolecule.com/products/b651680#centanafadine-treatment-emergent-adverse-events-management
https://www.smolecule.com/products/b651680#centanafadine-treatment-emergent-adverse-events-management
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s651680?utm_src=pdf-bulk
https://www.smolecule.com/products/s651680?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/products/s651680?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

